12-Ketolithocholic acid is a secondary bile acid produced by the bacterial 7α-dehydroxylation of cholic acid in the intestine. [] This metabolic process is carried out by specific bacteria within the gut microbiota. [] As a secondary bile acid, 12-Ketolithocholic acid plays a role in various physiological processes, including lipid digestion and absorption, and is involved in signaling pathways influencing inflammation and immunity. [, , ] Research has linked altered levels of 12-Ketolithocholic acid to various health conditions, including ulcerative colitis, gallstone disease, and diabetes mellitus. [, , ]
12-Ketolithocholic acid interacts with various receptors in the body, influencing different physiological processes. One notable mechanism involves its interaction with bile acid receptors, particularly the vitamin D receptor (VDR). [] This interaction leads to downstream effects, such as modulation of gene expression and cellular responses.
Specifically, 12-Ketolithocholic acid has been shown to suppress the secretion of IL-17A from colonic group 3 innate lymphoid cells (ILC3s) by upregulating VDR expression. [] This action is associated with its anti-inflammatory effect in the context of ulcerative colitis.
12-Ketolithocholic acid shows promise as a potential therapeutic agent for ulcerative colitis. Studies have demonstrated its ability to suppress the secretion of pro-inflammatory cytokine IL-17A from colonic ILC3s by modulating VDR expression. [] This anti-inflammatory effect suggests its potential in preventing acute exacerbations of the disease.
Studies have reported altered bile acid profiles, including changes in 12-Ketolithocholic acid levels, in individuals with diabetes mellitus. [] This finding suggests a potential connection between bile acid metabolism and diabetes, warranting further investigation.
12-Ketolithocholic acid is a product of gut microbiota metabolism and can, in turn, influence the composition and function of the gut microbial community. [] This intricate interplay between 12-Ketolithocholic acid and the gut microbiota has implications for various aspects of host health and disease.
Changes in bile acid metabolism, including alterations in 12-Ketolithocholic acid levels, have been observed in various metabolic disorders, such as obesity, metabolic syndrome, and non-alcoholic fatty liver disease. [] These findings highlight the potential role of bile acids as metabolic regulators and potential therapeutic targets in metabolic diseases.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: